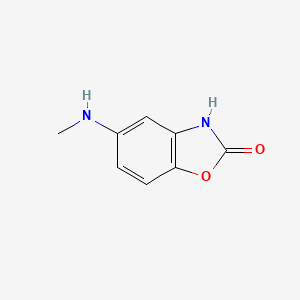

5-(Methylamino)-2(3H)-benzoxazolone

Description

Historical Context of Benzoxazolone Derivatives in Chemical Biology and Medicinal Chemistry

The benzoxazolone nucleus has long been recognized as a valuable scaffold in drug discovery. nih.gov Its derivatives have been synthesized and investigated for a wide array of therapeutic applications, demonstrating a diverse biological profile that includes anticancer, analgesic, anti-inflammatory, and neuroprotective properties. nih.govmdpi.com The journey of benzoxazolone derivatives in medicinal chemistry has led to the commercialization of several molecules and the advancement of others into clinical trials. nih.gov

Historically, the interest in benzoxazoles and their derivatives, including 2(3H)-benzoxazolones, surged due to their wide spectrum of pharmacological activities. nih.gov These activities range from antimicrobial and antifungal to anticancer and anti-inflammatory effects. mdpi.comnih.govresearchgate.net The versatility of the benzoxazolone ring allows for extensive chemical modifications on both the benzene (B151609) and oxazolone (B7731731) rings, providing a platform for the synthesis of a multitude of derivatives with varied biological functions. nih.gov This has made the benzoxazolone scaffold a focal point for the development of new therapeutic agents targeting a range of diseases. mdpi.com

The 2(3H)-Benzoxazolone Scaffold as a Privileged Structure in Ligand Design and its Bioisosteric Significance

The 2(3H)-benzoxazolone scaffold is widely regarded as a "privileged structure" in medicinal chemistry. nih.govucl.ac.beresearchgate.net This designation is attributed to its ability to bind to multiple biological targets with high affinity, making it a recurring motif in the design of pharmacologically active compounds. nih.govucl.ac.be The therapeutic applications of this template are extensive, with derivatives showing activity as analgesic, anti-inflammatory, antipsychotic, and neuroprotective agents. nih.govresearchgate.net

A key aspect of the 2(3H)-benzoxazolone scaffold's utility lies in its bioisosteric properties. ucl.ac.be It is often employed as a bioisosteric replacement for phenol (B47542) or catechol moieties. nih.govresearchgate.net This is due to their similar pKa values, electronic charge distribution, and chemical reactivity, which allows the benzoxazolone ring to mimic these functionalities while often providing improved metabolic stability. nih.govucl.ac.beresearchgate.net The structural rigidity and the capacity for diverse substitutions on the scaffold further enhance its value in ligand design, allowing for the fine-tuning of physicochemical and pharmacological properties. ucl.ac.be

The bioisosteric relationship extends to other heterocyclic systems as well. For instance, 2(3H)-benzothiazolinone and benzoxazinone (B8607429) are considered bioisosteric surrogates for the 2(3H)-benzoxazolone ring. nih.govresearchgate.net This interchangeability provides medicinal chemists with a broader toolkit for optimizing lead compounds. The ability of the benzoxazolone scaffold to act as both a hydrogen bond donor and acceptor, combined with its balanced lipophilic and hydrophilic character, contributes to its success in drug design. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O2 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

5-(methylamino)-3H-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C8H8N2O2/c1-9-5-2-3-7-6(4-5)10-8(11)12-7/h2-4,9H,1H3,(H,10,11) |

InChI Key |

JVPZSFVHUMSZSD-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC2=C(C=C1)OC(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

De Novo Synthesis Approaches to the 2(3H)-Benzoxazolone Core

The foundational structure of 2(3H)-benzoxazolone is a versatile scaffold in medicinal chemistry, and its synthesis is a key step in the development of various derivatives. nih.gov A well-established and common method for constructing the 2(3H)-benzoxazolone core involves the cyclization of 2-aminophenol (B121084) derivatives. umn.eduresearchgate.net This approach is valued for its reliability and the availability of the starting materials. umn.edu

Recent advancements have introduced alternative and innovative routes. One such method utilizes readily available isatin (B1672199) derivatives, proceeding through an oxidative ring expansion and subsequent ring reduction to form the benzoxazolone structure. umn.edu Another modern approach employs 2-phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one as a stable and recyclable carbonyl source. This reagent facilitates a one-pot synthesis of benzoxazolones under neutral or acidic conditions, offering very good yields. organic-chemistry.org Furthermore, a metal-free system has been developed for the synthesis of 2-benzoxazolones, which is noted for its efficiency and environmentally friendly nature as it avoids the use of hazardous reagents. researchgate.net

Derivatization Strategies for 5-(Methylamino)-2(3H)-benzoxazolone and Analogs

The 2(3H)-benzoxazolone core, once synthesized, serves as a template for a wide array of chemical modifications. These derivatizations are crucial for tuning the molecule's properties and exploring its potential applications. The presence of both lipophilic and hydrophilic fragments within the benzoxazolone framework, along with its weakly acidic nature, allows for extensive chemical modifications on both the benzene (B151609) and oxazolone (B7731731) rings. nih.gov

Mannich Reaction Applications in Benzoxazolone Derivatization

The Mannich reaction is a powerful tool in organic synthesis for the aminoalkylation of an acidic proton located near a carbonyl group. libretexts.org This reaction involves the condensation of a compound containing an active hydrogen with formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine. nih.gov The resulting products are known as Mannich bases. byjus.com

In the context of benzoxazolone chemistry, the Mannich reaction is frequently employed to introduce new functional groups, which can significantly alter the biological and chemical properties of the parent molecule. nih.govresearchgate.net This reaction is particularly useful for synthesizing 3-substituted piperazinomethyl derivatives of 2(3H)-benzoxazolone. researchgate.net The mechanism involves the initial formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile and reacts with the enol form of the carbonyl compound. libretexts.orgbyjus.com This reaction is valuable for introducing nitrogen atoms into the molecule, which can enhance water solubility and affinity for biological receptors. nih.gov

Acylation and Alkylation Reactions on the Benzoxazolone Core

Acylation and alkylation are fundamental reactions for modifying the benzoxazolone scaffold. nih.gov The Friedel-Crafts reaction, a cornerstone of electrophilic aromatic substitution, is a key method for introducing alkyl and acyl groups onto aromatic rings. masterorganicchemistry.comlibretexts.org

Friedel-Crafts Acylation involves the reaction of an aromatic ring with an acyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com This reaction leads to the formation of a ketone. A key advantage of Friedel-Crafts acylation is that the product, an acylbenzene, is less reactive than the starting material, which prevents multiple substitutions from occurring. libretexts.org The reactive electrophile in this case is a resonance-stabilized acylium ion, which is not prone to rearrangement. libretexts.orglibretexts.org

Friedel-Crafts Alkylation , on the other hand, introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid. libretexts.org However, this reaction has limitations, including the possibility of polyalkylation because the alkylated product is often more reactive than the starting material. libretexts.org Furthermore, the carbocation intermediate formed during the reaction can undergo rearrangements, leading to a mixture of products. libretexts.org

These reactions provide a direct means to functionalize the benzoxazolone ring, enabling the synthesis of a diverse library of derivatives for further investigation.

Strategic Modifications at Positions 3, 5, and 6 of the Benzoxazolone Ring

Targeted modifications at specific positions of the benzoxazolone ring are crucial for structure-activity relationship (SAR) studies. nih.gov The N-H proton at position 3 is acidic and can be readily substituted. For instance, a series of ω-[2-oxo-3H-benzoxazol-3-yl]-N-phenylacetamide and propionamide (B166681) derivatives have been synthesized by reacting 2(3H)-benzoxazolone with ω-chloro-N-(substituted-phenyl)acetamides or propionamides. nih.gov

The benzene portion of the ring, particularly positions 5 and 6, also offers sites for derivatization. For example, 5-substituted benzoxazolone derivatives have been synthesized and studied for their potential biological activities. researchgate.net The synthesis of 6-(2,5-difluorobenzoyl)-3-(4-bromobenzoylmethyl-2(3H)-benzoxazolone highlights the possibility of introducing bulky substituents at these positions. nih.gov These modifications allow for a fine-tuning of the molecule's steric and electronic properties.

Advanced Synthetic Techniques and Process Research for Benzoxazolone Derivatives

Modern synthetic chemistry is increasingly focused on developing more efficient, environmentally friendly, and scalable processes. In the realm of benzoxazolone synthesis, several advanced techniques have been reported.

Ultrasonication has been utilized as an environmentally friendly method to prepare new benzoxazolone derivatives. researchgate.net This technique has been shown to offer higher reaction kinetics and greater energy efficiency compared to conventional methods. researchgate.net

Another area of advancement is the use of novel catalytic systems. For example, magnetic nanoparticle-supported Lewis acidic ionic liquids have been used as a recoverable catalyst for the synthesis of benzoxazole (B165842) derivatives under solvent-free conditions with sonication. researchgate.net This approach offers benefits such as easy workup and catalyst reusability. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These methods provide precise information on electron distribution, molecular geometry, and the relative energies of different molecular states.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven particularly useful in studying tautomerism, a phenomenon where a molecule exists in two or more interconvertible isomeric forms that differ in the position of a proton and a double bond. For heterocyclic compounds like benzoxazolones, tautomerism can significantly influence their chemical reactivity and biological activity. nih.gov

DFT calculations, such as those using the B3LYP hybrid functional with basis sets like 6-31++G(2d,2p), can be employed to determine the relative stability of potential tautomers of 5-(Methylamino)-2(3H)-benzoxazolone. nih.gov The primary tautomeric forms for the 2(3H)-benzoxazolone core are the keto (lactam) and enol (lactim) forms. The keto form is generally the more stable tautomer for the parent 2(3H)-benzoxazolone. By calculating the total energies of the optimized geometries for each tautomer, researchers can predict the predominant form in different environments (gas phase or solution). nih.govresearchgate.net For instance, studies on similar heterocyclic systems like edaravone (B1671096) and isoxazolone derivatives have shown that N-H tautomers are often energetically favored, and these energy differences can be modulated by the polarity of the medium. nih.gov

Table 1: Illustrative DFT Energy Calculations for Tautomers in a Model System This table illustrates the type of data generated from DFT calculations on tautomerism, based on findings for related heterocyclic compounds.

| Tautomer Form | Computational Method | Basis Set | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Polar Solvent |

|---|---|---|---|---|

| Keto-amine | B3LYP | 6-31G(d,p) | 0.00 (Reference) | 0.00 (Reference) |

Ab initio and semi-empirical methods are essential for analyzing the structural parameters of molecules, including bond lengths, bond angles, and dihedral angles. Ab initio methods, such as Hartree-Fock (HF), derive their results directly from theoretical principles without the inclusion of experimental data. nih.gov Semi-empirical methods, on the other hand, use parameters derived from experimental results to simplify calculations, making them faster, though potentially less accurate than ab initio approaches.

For benzoxazole (B165842) derivatives, ab initio calculations using the HF/6-31G* basis set have been successfully used to predict molecular structures and vibrational frequencies. nih.gov These theoretical calculations are invaluable for interpreting experimental data, such as FT-IR spectra. esisresearch.org By fully optimizing the molecular geometry, these methods provide a detailed three-dimensional structure of the molecule in its lowest energy state. esisresearch.org This structural information is a prerequisite for more complex studies like molecular docking and dynamics simulations.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation approaches build upon the foundational data from quantum chemical calculations to explore the dynamic behavior of molecules and their interactions with other systems, particularly biological macromolecules.

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecular systems. It represents atoms as spheres and bonds as springs, with force fields defining the energy of the system as a function of its atomic coordinates. MM calculations are significantly faster than quantum methods and are well-suited for large systems.

In the context of benzoxazolone derivatives, MM2 calculations have been used to determine the steric energy of different isomers to predict the more stable configuration. clockss.org Semi-quantum mechanics calculations, such as PM3, which bridge the gap between purely classical MM and fully quantum ab initio methods, have also been applied. These methods can calculate properties like the heat of formation to further assess the relative stability of isomers, providing results that often corroborate MM findings. clockss.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds against a specific biological target. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them based on their binding affinity. nih.gov

Following docking, Molecular Dynamics (MD) simulations are often performed to investigate the stability and dynamics of the ligand-receptor complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of atomic movements and conformational changes. najah.edu For derivatives of heterocyclic compounds, MD simulations lasting for nanoseconds can confirm the stability of the docked pose, analyze fluctuations in the protein structure, and detail the specific protein-ligand contacts, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. najah.edupreprints.orgrsc.org

Table 2: Example of Molecular Docking Results for a Ligand with a Target Receptor This table is a representative example of data obtained from molecular docking studies, based on similar research.

| Ligand | Target Protein | Docking Software | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Benzoxazolone Derivative 1 | Cyclooxygenase-2 (COX-2) | AutoDock Vina | -9.8 | TYR 385, SER 530 |

| Benzoxazolone Derivative 2 | Acetylserotonin O-methyltransferase (ASMT) | Glide | -9.2 | HIS 210, TRP 169 |

To obtain a more accurate estimation of the binding affinity between a ligand and a protein than what is provided by docking scores alone, binding free energy calculations are performed. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its variant, MM/GBSA (Generalized Born Surface Area), are popular methods for this purpose. nih.gov

These methods calculate the binding free energy by combining the molecular mechanics energy of the complex in the gas phase with the free energy of solvation. ambermd.org The calculation is typically performed on snapshots taken from an MD simulation trajectory, providing an average binding free energy that accounts for the dynamic nature of the interaction. rsc.org The energy is decomposed into various components, such as van der Waals energy, electrostatic energy, polar solvation energy, and non-polar solvation energy, offering detailed insight into the driving forces of the binding process. researchgate.net This approach is widely used to rank potential drug candidates and refine their structures to improve binding affinity. najah.edupkusz.edu.cn

Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies

Pharmacophore modeling and QSAR are two complementary computational techniques that are instrumental in modern drug design. mdpi.commdpi.com Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. pharmacophorejournal.comfrontiersin.org QSAR, on the other hand, develops mathematical models that correlate the chemical structure of a series of compounds with their biological activities. who.intucl.ac.uk

Research on derivatives of the 2(3H)-benzoxazolone scaffold has led to the development of several pharmacophore models and QSAR equations that shed light on their mechanism of action and guide the synthesis of new compounds.

One notable study focused on a series of substituted benzo[d]oxazol-2(3H)-one derivatives to develop a 3D-pharmacophore model for σ2 receptors. The most predictive model generated consisted of five key features: a positive ionizable feature, a hydrogen bond acceptor, a hydrophobic aromatic region, a hydrophobic aliphatic region, and a general hydrophobic feature. This model was associated with a robust 3D-QSAR model, demonstrating a strong correlation coefficient (R²) of 0.97, indicating a high degree of predictability. molbnl.it

In a different therapeutic area, QSAR studies have been performed on benzoxazinone (B8607429) derivatives, which are structurally similar to benzoxazolones, for their antiplatelet activity. These studies revealed that hydrogen bond acceptors, along with aromatic and hydrophobic features, are critical for activity. A 3D k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) model showed high internal and external validation values (q² = 0.9739 and pred_r² = 0.8217, respectively), underscoring the statistical significance and predictive power of the model. nih.gov

Furthermore, QSAR studies on 1,4-benzoxazin-3-one derivatives as antimicrobial agents have identified that shape, surface properties (VolSurf), and hydrogen bonding characteristics are frequently selected descriptors in models for activity against various bacterial and fungal strains. The models for Gram-positive and Gram-negative bacteria, in particular, exhibited strong predictive capabilities. nih.gov

The insights gained from these computational studies are summarized in the tables below, providing a clear overview of the key findings.

| Pharmacophore Model | Target | Key Pharmacophoric Features | Reference |

|---|---|---|---|

| 3D-Pharmacophore for Benzo[d]oxazol-2(3H)-one Derivatives | σ2 Receptors | Positive Ionizable, Hydrogen Bond Acceptor, Hydrophobic Aromatic, Hydrophobic Aliphatic, Generic Hydrophobic | molbnl.it |

| Pharmacophore for Benzoxazinone Derivatives | Antiplatelet Activity | Hydrogen Bond Acceptors, Aromatic Groups, Hydrophobic Groups | nih.gov |

| Pharmacophore for Benzoxazole Derivatives | Anticancer Activity (HeLa cells) | Distinct models for cancerous and non-cancerous cells, suggesting selective activity. | nih.gov |

| QSAR Study | Biological Activity | Key Descriptors | Statistical Significance | Reference |

|---|---|---|---|---|

| 3D-QSAR of Benzo[d]oxazol-2(3H)-one Derivatives | σ2 Receptor Binding | Not specified in abstract | Correlation Coefficient (R²) = 0.97 | molbnl.it |

| 3D kNN-MFA of Benzoxazinone Analogs | Antiplatelet | Steric and Electrostatic Fields | q² = 0.9739, pred_r² = 0.8217 | nih.gov |

| QSAR of 1,4-Benzoxazin-3-one Derivatives | Antimicrobial | Shape, VolSurf, H-bonding properties | Good predictive power for antibacterial models (Q²Ext 0.88 and 0.85) | nih.gov |

| 3D-QSAR of Benzoxazole Derivatives | Anticancer (VEGFR-2) | Steric and Electrostatic Fields (CoMFA/CoMSIA) | Good predictability for various cell lines. | nih.gov |

These computational investigations collectively highlight the importance of specific structural motifs and physicochemical properties of the benzoxazolone scaffold and its analogs for their biological activities. The presence of hydrogen bonding capabilities, aromatic interactions, and defined hydrophobic regions are consistently identified as crucial for target engagement.

Molecular Pharmacology and Biological Target Elucidation

Receptor Binding Profiles and Ligand Affinity

The interaction of benzoxazolone derivatives with neuronal receptors is highly dependent on the substitution patterns on both the benzene (B151609) and oxazolone (B7731731) rings. nih.gov This structural variability allows for the fine-tuning of receptor affinity and selectivity.

The benzoxazolone chemical framework has been explored for its potential as a non-catechol dopamine (B1211576) receptor agonist. nih.gov Research into various analogues where a benzoxazol-2-one group is fused to the aromatic ring has shown varied affinity and activity at D2 dopamine receptors. nih.gov For instance, certain benzoxazol-2-one analogues demonstrated D2 receptor agonist potency comparable to other non-catechol structures. nih.gov

A notable example from this class, SLV308 (7-[4-methyl-1-piperazinyl]-2(3H)-benzoxazolone), exhibits high-affinity binding to human recombinant D2, D3, and D4 receptors. nih.gov Functional assays have characterized SLV308 as a potent partial agonist at both D2 and D3 receptors. nih.gov Conversely, some studies on other 2(3H)-benzoxazolone derivatives have reported negligible affinity for D2 receptors, underscoring the critical role of specific structural modifications in determining dopaminergic activity. nih.gov The dopamine receptor family, particularly the D2-like subtypes (D2, D3, D4), are crucial targets for neuropsychiatric disorders, and they exist in high-affinity and low-affinity states for agonists. nih.govfrontiersin.org

Table 1: Receptor Binding and Functional Activity of SLV308 (A Benzoxazolone Derivative)

| Receptor | Binding Affinity (pKi) | Functional Activity | Efficacy |

|---|---|---|---|

| Dopamine D2L | 8.4 | Partial Agonist (cAMP) | 50% |

| Dopamine D3 | 9.0 | Partial Agonist (GTPγS) | 67% |

| Serotonin (B10506) 5-HT1A | - | Full Agonist (cAMP) | - |

Data sourced from reference nih.gov.

The serotoninergic system, with its numerous receptor subtypes, is another key target for benzoxazolone-based compounds. The 5-HT1A and 5-HT7 receptors are often co-localized and share significant sequence homology, leading to cross-activity for some ligands. nih.gov

The benzoxazolone derivative SLV308, in addition to its dopaminergic activity, functions as a full agonist at human 5-HT1A receptors, although it displays lower potency at this target compared to its effects at dopamine receptors. nih.gov In contrast, studies of other benzoxazolone derivatives have demonstrated negligible affinity for 5-HT2 receptors, suggesting that selectivity for serotonin receptor subtypes can be engineered through specific chemical modifications. nih.gov The 5-HT1A, 5-HT2A, and 5-HT7 receptors are all implicated in the regulation of mood, cognition, and behavior, making them important targets in drug discovery. nih.govcas.cz

The most pronounced and well-documented interactions of benzoxazolone derivatives are with sigma receptors. Numerous studies have established this chemical class as a source of novel, potent, and highly selective ligands for the sigma-1 (σ1R) receptor subtype over the sigma-2 (σ2R) subtype. nih.govnih.gov The benzoxazolone moiety itself is considered to confer a preference for σ1 binding sites. nih.govresearchgate.net

Competition binding experiments using guinea-pig brain membranes have shown that various 2(3H)-benzoxazolone derivatives exhibit high affinity for σ1R, with Ki values in the low nanomolar range. nih.gov For example, the compound 3-(1-piperidinopropyl)-6-propanoylbenzoxazolin-2-one has a high affinity for σ1R (Ki = 8.5 nM) and is 58-fold more selective for σ1R over σ2R. nih.gov Another study reported a para-chloro-substituted N-benzyl benzo[d]oxazol-2(3H)-one derivative with an exceptionally high affinity (Ki = 0.1 nM) and a selectivity ratio (Ki σ2/Ki σ1) of 4270, making it one of the most selective σ1R-preferring ligands identified. nih.gov

Table 2: Binding Affinities of Representative Benzoxazolone Derivatives at Sigma Receptors

| Compound | σ1R Affinity (Ki, nM) | σ2R Affinity (Ki, nM) | Selectivity Ratio (σ2/σ1) |

|---|---|---|---|

| 3-(1-piperidinopropyl)-6-propanoylbenzoxazolin-2-one | 8.5 | 493 | 58 |

| 3-[2-(N-benzyl-N-methylamino)ethyl]-6-chloro-2(3H)-benzoxazolone | 0.1 | 427 | 4270 |

Data sourced from references nih.govnih.gov.

The affinity of benzoxazolone derivatives for the σ1R is profoundly influenced by their molecular structure. Structure-activity relationship studies have revealed that the nature and position of substituents on the N-benzyl ring are critical determinants of binding. nih.govresearchgate.net Specifically, compounds with substituents such as chlorine, fluorine, or a methyl group in the para-position of the N-benzyl ring demonstrate higher affinity for σ1R compared to their ortho-substituted counterparts. nih.gov

Computational studies have led to the development of three-dimensional pharmacophore models for σ1R ligands based on the benzoxazolone scaffold. merckmillipore.com The optimal pharmacophore hypothesis includes key features necessary for high-affinity binding: one positive ionizable feature, one hydrogen bond acceptor, two hydrophobic aromatic regions, and one additional hydrophobic feature. merckmillipore.com This model aligns with the broader understanding of the σ1R pharmacophore, which often involves a nitrogen atom (typically protonated) and lipophilic moieties to achieve high-affinity binding. sigmaaldrich.comnih.gov

The binding of benzoxazolone ligands within the σ1R is stabilized by a combination of non-covalent interactions. The pharmacophore model for these derivatives explicitly points to the importance of hydrophobic interactions and hydrogen bonds. merckmillipore.com

Hydrophobic Interactions: The two hydrophobic aromatic features and the additional hydrophobic feature in the pharmacophore model highlight the significance of lipophilicity for ligand affinity. merckmillipore.com This is consistent with findings that more lipophilic N-substituents generally lead to higher affinity at sigma receptors. nih.gov These interactions likely occur between the ligand and non-polar amino acid residues within the receptor's binding pocket.

Hydrogen Bonds: The model's requirement for a hydrogen bond acceptor indicates a crucial directional interaction. merckmillipore.com The oxygen atom of the benzoxazolone carbonyl group is a likely candidate for this role, forming a hydrogen bond with a donor residue in the receptor.

π-Interactions: While not explicitly named in the pharmacophore summary, the "hydrophobic aromatic" features strongly imply the involvement of π-π stacking or other π-interactions between the aromatic rings of the ligand and aromatic amino acid side chains (e.g., phenylalanine, tyrosine, tryptophan) in the binding site.

Salt Bridges: The "positive ionizable" feature of the pharmacophore suggests a critical electrostatic interaction, likely a salt bridge. merckmillipore.com This interaction typically forms between the protonated amine of the ligand's side chain and a negatively charged amino acid residue, such as aspartate or glutamate, within the σ1R binding site. nih.gov

Melatonin (B1676174), a neurohormone, mediates its effects through at least three receptor types: MT1, MT2, and MT3 (which has been identified as the enzyme quinone reductase 2, QR2). nih.govnih.gov These receptors are involved in regulating circadian rhythms and sleep. nih.govnih.gov While medicinal chemistry efforts have explored various heterocyclic scaffolds as bioisosteres for melatonin's native indole (B1671886) ring, there is currently no published data detailing the binding affinity or functional activity of 5-(Methylamino)-2(3H)-benzoxazolone or its close derivatives at any of the melatonin receptor subtypes. nih.govacs.org Therefore, the interaction of this specific chemical class with the melatoninergic system remains an uncharacterized area.

Adrenergic Receptor Ligand Interactions (Alpha and Beta)

There is no available scientific literature detailing the direct interaction of this compound with either alpha or beta-adrenergic receptors. While the broader class of adrenergic receptor ligands is extensively studied, with agonists for receptors like the α2A-adrenergic receptor known to couple to Gi/o proteins and decrease intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, specific binding affinities, functional assay results, or mechanistic studies for this compound have not been reported.

Enzyme Modulation and Inhibition Kinetics

Specific inhibitory activity of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) has not been documented. Studies on related compounds, such as certain 5-chloro-2(3H)-benzoxazolone derivatives, have shown selective AChE inhibitory activity. However, data regarding the inhibition kinetics, IC50 values, or mechanism of action for the 5-methylamino variant are absent from current scientific publications.

There is no published research on the effects of this compound on cyclooxygenase enzymes (COX-1 and COX-2). The inhibitory mechanisms of non-steroidal anti-inflammatory drugs (NSAIDs) on COX enzymes are well-characterized and include competitive, time-dependent, and irreversible inhibition. Nevertheless, no studies have placed this compound within this class of inhibitors or characterized its potential interaction with the COX active site.

While benzoxazolone carboxamides have been identified as a class of potent, systemically active inhibitors of intracellular acid ceramidase (hAC), there is no specific evidence that this compound functions as an hAC inhibitor. The established mechanism for some benzoxazolone-based inhibitors involves covalent binding to the catalytic cysteine of the enzyme. However, without dedicated studies, it is not possible to confirm if this compound shares this or any other mechanism of hAC inhibition.

Investigations into the inhibitory effects of this compound on other enzyme systems, such as human leukocyte myeloperoxidase (MPO), have not been reported. Research has been conducted on different 2(3H)-benzoxazolone derivatives, showing that substituents on the N-phenyl ring can influence MPO inhibitory activity. However, specific data, including percentage inhibition or IC50 values related to the MPO-chlorinating activity for this compound, is not available.

Cellular Pathway Modulation and Mechanistic Studies

Due to the absence of data on its interaction with the aforementioned biological targets, there is no information available regarding the modulation of specific cellular pathways by this compound. Mechanistic studies that would elucidate its effects on intracellular signaling cascades, gene expression, or other cellular processes have not been published.

Induction of Apoptotic Pathways (e.g., Caspase-3, Cytochrome-c, FasL)

The 2(3H)-benzoxazolone core structure is a key element in the design of therapeutic agents with anticancer potential, largely due to the ability of its derivatives to induce apoptosis, or programmed cell death, in cancer cells. wjarr.com Apoptosis is a critical process for eliminating damaged or cancerous cells and can be initiated through two main routes: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. wjarr.com Both pathways converge on the activation of effector caspases, such as caspase-3, which then execute the final phases of cell death. wjarr.comnih.gov

Research into N-substituted benzoxazolone derivatives has demonstrated their pro-apoptotic properties in breast cancer cell lines (MCF-7). nih.gov For instance, studies have shown that the nature of the substituent at the 5-position of the benzoxazolone ring can determine which apoptotic pathway is activated. nih.gov

Extrinsic Pathway: A study on a 5-chloro-substituted benzoxazolone derivative revealed a significant increase in the immunoreactivity of Fas ligand (FasL) and caspase-3 in treated MCF-7 cells. nih.gov FasL is a key signaling molecule in the extrinsic pathway, suggesting this compound initiates apoptosis through death receptor signaling. nih.gov

Intrinsic Pathway: In contrast, a related derivative without the 5-chloro substituent was found to significantly increase the immunoreactivity of caspase-3 and cytochrome-c. nih.gov The release of cytochrome-c from the mitochondria is a hallmark of the intrinsic apoptotic pathway. nih.gov

These findings indicate that benzoxazolone derivatives can be tailored to trigger specific apoptotic mechanisms. The activation of caspase-3 is a common downstream event for both pathways, making it a crucial biomarker for apoptosis. wjarr.comnih.gov Molecular docking studies have further explored the interaction between 3-substituted-2(3H)-benzoxazolone derivatives and caspase-3, identifying key interactions, such as hydrogen bonding with the Arg207 amino acid residue, that are thought to be critical for their inhibitory activity and pro-apoptotic effects. wjarr.com

Table 1: Apoptotic Activity of 2(3H)-Benzoxazolone Derivatives

| Compound Type | Target Cell Line | Apoptotic Markers Increased | Implied Pathway |

|---|---|---|---|

| 5-Chloro-Substituted Benzoxazolone Derivative | MCF-7 Breast Cancer Cells | Fas Ligand (FasL), Caspase-3 | Extrinsic Pathway |

Modulation of Circadian Clock Proteins (CLOCK:BMAL1, PER, CRY)

The circadian clock is an internal timekeeping system that governs numerous physiological processes. nih.gov This clock is driven by a complex network of transcriptional-translational feedback loops involving core clock proteins. nih.gov The heterodimer of CLOCK (Circadian Locomotor Output Cycles Kaput) and BMAL1 (Brain and Muscle ARNT-Like 1) acts as a primary transcriptional activator, driving the expression of Period (PER) and Cryptochrome (CRY) genes. nih.govchronobiologyinmedicine.org The PER and CRY proteins, in turn, heterodimerize, enter the nucleus, and inhibit the activity of the CLOCK:BMAL1 complex, thus creating a negative feedback loop that generates a rhythm of approximately 24 hours. nih.govnih.gov

The structural similarity between the 2(3H)-benzoxazolone ring and the 5-methoxyindole (B15748) core of melatonin, a key regulator of circadian rhythms, has prompted investigations into the potential of benzoxazolone derivatives to modulate clock proteins. chronobiologyinmedicine.org In silico molecular docking and dynamics simulations have been conducted to assess the binding affinities of 5-substituted benzoxazolone derivatives to the core clock proteins CLOCK:BMAL1, PER1, PER2, CRY1, and CRY2. chronobiologyinmedicine.org

The findings suggest that benzoxazolone derivatives have a potential regulatory impact on these proteins. chronobiologyinmedicine.org

Binding to CLOCK:BMAL1: Benzoxazolone derivatives demonstrated effective hydrogen bonding with the LYS220 amino acid residue in the CLOCK:BMAL1 binding region. chronobiologyinmedicine.org

Binding to PER1: All tested ligands showed binding affinities for the PER1 clock protein in the range of -5.0 to -5.8 kcal/mol. chronobiologyinmedicine.org

Binding Energies: Notably, derivatives such as 5-fluoro-2-benzoxazolone and 5-nitro-2-benzoxazolone exhibited more negative binding energies with the CLOCK:BMAL1 dimer compared to controls, with the interaction for 5-fluoro-2-benzoxazolone being statistically significant (p<0.0001). chronobiologyinmedicine.org These derivatives also showed elevated binding affinities on clock proteins that surpassed those of melatonin. chronobiologyinmedicine.org

These computational results propose that benzoxazolone derivatives are promising candidates for modulating circadian rhythm, warranting further investigation. chronobiologyinmedicine.org

Table 2: In Silico Binding Affinities of Benzoxazolone Derivatives to Clock Proteins

| Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|---|

| 5-Substituted Benzoxazolones | PER1 | -5.0 to -5.8 | Not specified |

| 5-Fluoro-2-benzoxazolone | CLOCK:BMAL1 | Statistically significant negative binding energy | Hydrogen bonding with LYS220 |

Antioxidant Activity and Reactive Oxygen Species (ROS) Modulation

Reactive oxygen species (ROS) are chemically reactive molecules derived from oxygen. dtu.dk While they play roles in normal cell signaling, excessive levels of ROS can lead to oxidative stress, causing damage to lipids, proteins, and DNA, and contributing to various diseases. dtu.dk Antioxidants are compounds that can neutralize these harmful species, and there is evidence to suggest that compounds with a benzoxazolone core possess such activity.

The antioxidant function of some quinone-containing compounds, such as idebenone, is attributed to the electron-donating properties of their reduced (hydroquinone) form. nih.gov This hydroquinone (B1673460) can redox cycle, donating an electron to neutralize a free radical and in the process becoming a more stable quinone. nih.gov It is plausible that benzoxazolone derivatives could function through a similar mechanism.

Studies on 5-chloro-3-substituted 2(3H)-benzoxazolone derivatives have been conducted to evaluate their antioxidant potential, indicating that this class of compounds is actively being explored for such properties. asianpubs.org While specific data on this compound is limited in this context, the investigation into its analogs suggests that the benzoxazolone scaffold is a promising backbone for the development of novel antioxidants. The mechanism likely involves the modulation of ROS levels, thereby protecting cells from oxidative damage. dtu.dknih.gov

Anti-Quorum Sensing Mechanisms

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to monitor their population density and coordinate collective behaviors, including biofilm formation and the production of virulence factors. researchgate.netnih.gov Interfering with QS, a strategy known as quorum quenching, is a promising anti-pathogenic approach that aims to disarm bacteria rather than kill them, potentially reducing the pressure for antibiotic resistance. nih.gov

The anti-QS activity of heterocyclic compounds structurally related to benzoxazolones has been investigated. For example, derivatives of 1,3-dihydro-2H-benzimidazol-2-one, which share a similar bicyclic core, have demonstrated anti-QS effects. researchgate.net These compounds were shown to significantly inhibit the production of QS-controlled virulence factors like elastase and pyocyanin, as well as swarming motility in the opportunistic pathogen Pseudomonas aeruginosa. researchgate.net The activity is often first identified using biomonitor strains like Chromobacterium violaceum, which produces a purple pigment (violacein) under the control of QS. researchgate.netnih.gov Inhibition of this pigment production is a primary indicator of anti-QS potential. researchgate.net

The mechanism of QS inhibition can involve blocking the synthesis of signaling molecules (autoinducers) or competing with them for binding to their cognate receptor proteins (e.g., LasR and RhlR in P. aeruginosa). nih.gov The incorporation of heterocyclic structures, such as the benzothiazole (B30560) scaffold linked to tetrazine derivatives, has been shown to disrupt bacterial biofilms and interfere with QS mechanisms. nih.gov Given these findings with related structures, it is hypothesized that this compound could also exhibit anti-quorum sensing activities by interfering with bacterial communication systems.

Anti-Leishmanial Mechanisms

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. nih.gov The search for new, effective, and less toxic treatments is a global health priority. nih.gov One promising strategy involves the use of compounds that can be selectively activated within the parasite, leading to its destruction.

Research on compounds structurally related to benzoxazolones, specifically (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives, has revealed a potent anti-leishmanial mechanism. nih.govresearchgate.net Benzofuranones share a similar bicyclic core with benzoxazolones. These nitro-containing compounds exhibit significant activity against Leishmania donovani, the causative agent of visceral leishmaniasis. nih.govresearchgate.net

The proposed mechanism of action involves the bioactivation of the compound by nitroreductase (NTR) enzymes present in the Leishmania parasite. nih.govresearchgate.net

Selective Activation: 5-nitroimidazole-containing compounds are predominantly activated by nitroreductase 1 (NTR1), while 4-nitroimidazole (B12731) analogs are activated by both NTR1 and NTR2. nih.gov

Cytotoxic Metabolites: This enzymatic reduction of the nitro group within the parasite generates highly reactive and cytotoxic nitroso and hydroxylamine (B1172632) metabolites. nih.gov These metabolites are toxic to the Leishmania parasite, leading to its death while showing high selectivity over mammalian host cells. nih.govresearchgate.net

This mechanism of parasite-specific bioactivation highlights a potential pathway through which derivatives of this compound, if appropriately functionalized (e.g., with a nitro group), could exert anti-leishmanial effects.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-Nitro-2-benzoxazolone |

| 5-Fluoro-2-benzoxazolone |

| Melatonin |

| Idebenone |

| 1,3-dihydro-2H-benzimidazol-2-one |

Advanced Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 5-(Methylamino)-2(3H)-benzoxazolone. Each technique offers unique insights into the compound's constitution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylamino group protons, and the N-H proton of the oxazolone (B7731731) ring. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The methyl group of the methylamino substituent would appear as a singlet or a doublet if coupled to the N-H proton, integrating to three protons. The amino N-H and the ring N-H protons would also present as distinct signals, the chemical shifts of which can be influenced by solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the oxazolone ring (typically in the range of 150-160 ppm), the aromatic carbons, and the methyl carbon of the methylamino group. The chemical shifts of the aromatic carbons are influenced by the electron-donating methylamino group and the electron-withdrawing nature of the fused oxazolone ring.

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| Chemical Shift (δ) ppm | Description |

| 7.4-6.7 | (m, Ar-H) |

| 4.7 | (s, N-CH₂-N) |

| 3.5 | (s, Ar-CH₂) |

| 2.9 | (t, piperazine-H) |

| 2.8 | (t, piperazine-H) |

| 2.3 | (s, CH₃) |

Note: Data is for a related benzoxazolone derivative and serves as an illustrative example. researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands. Key absorptions would include a strong band for the carbonyl (C=O) stretching of the cyclic carbamate (B1207046) (lactone) group, typically appearing in the region of 1750-1800 cm⁻¹. Other significant bands would be the N-H stretching vibrations for both the ring and the methylamino group, and C-H stretching for the aromatic and methyl groups.

The table below lists the expected characteristic IR absorption bands for this compound based on data from related structures researchgate.net.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (amine and amide) | 3200-3500 |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-2960 |

| C=O Stretch (cyclic carbamate) | 1750-1800 |

| C=C Stretch (aromatic) | 1450-1600 |

| C-N Stretch | 1200-1350 |

Note: These are expected ranges based on typical values for the functional groups present and data from similar compounds. researchgate.net

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be measured, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, the molecular ion peak [M]⁺ would be observed. Key fragmentation pathways would likely involve the loss of small molecules such as CO or CH₃N, and cleavage of the methylamino group.

A study on the fragmentation of benzoxazolinone derivatives, such as 6-methoxy-benzoxazolin-2(3H)-one (MBOA), provides insight into the expected fragmentation patterns nih.gov. For MBOA, a related compound, fragmentation involves the loss of a methyl radical from the methoxy (B1213986) group nih.gov. A similar loss of a methyl radical could be anticipated for this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which is related to its electronic transitions. The UV-Vis spectrum of this compound is expected to show absorption maxima (λmax) characteristic of the benzoxazolone chromophore. The presence of the methylamino group, an auxochrome, on the benzene ring is likely to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted 2(3H)-benzoxazolone. The more conjugated a system is, the longer the wavelength of maximum absorption (λmax) youtube.com. While specific data for the target compound is not available, related heterocyclic structures like benzothiazoles exhibit distinct UV-Vis spectra that are sensitive to substitution and solvent researchgate.netnist.gov.

Crystallographic Analysis

To date, the single crystal X-ray structure of this compound has not been reported in the surveyed literature. However, crystallographic studies on related benzoxazolone and benzimidazole (B57391) derivatives have been published, providing a basis for what might be expected. For instance, the crystal structures of various substituted benzimidazole derivatives have been determined, revealing details of their molecular geometry and intermolecular interactions, such as hydrogen bonding. These studies confirm the planar nature of the fused ring system and provide data on bond lengths and angles within the heterocyclic core. Should suitable crystals of this compound be obtained, X-ray diffraction would provide unambiguous confirmation of its structure and reveal details about its solid-state packing and intermolecular interactions.

Analysis of Conformational Preferences and Intermolecular Interactions

The three-dimensional structure and the nature of non-covalent interactions are pivotal in determining the physicochemical properties and biological activity of this compound. The conformational flexibility of the molecule, primarily revolving around the methylamino substituent and the planarity of the benzoxazolone ring system, dictates its preferred spatial arrangement.

Intermolecular interactions play a crucial role in the solid-state packing and solution-phase behavior of this compound. Key interactions include:

Hydrogen Bonding: The presence of the N-H group in the methylamino moiety and the lactam N-H, as well as the carbonyl oxygen, allows for the formation of significant hydrogen bonds. These interactions are primary determinants of the crystal lattice structure and can influence solubility and interactions with biological targets.

π–π Stacking: The aromatic benzene ring of the benzoxazolone core can participate in π–π stacking interactions with adjacent molecules. These interactions contribute to the stability of the crystalline structure.

Studies on similar heterocyclic structures, such as 2-aminobenzoxazole, have revealed the formation of corrugated layers held together by hydrogen bonds and further stabilized by stacking and π–π interactions. researchgate.net Computational studies on 5-substituted benzoxazolone derivatives have also highlighted the importance of hydrogen bonds and π-π T-shaped interactions in their binding with amino acid residues like phenylalanine, lysine, and arginine in proteins. chronobiologyinmedicine.org The analysis of these interactions is often carried out using X-ray crystallography and computational modeling.

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Participating Groups | Significance |

| Hydrogen Bonding | Methylamino (N-H), Lactam (N-H), Carbonyl (C=O) | Dictates crystal packing and solubility. |

| π–π Stacking | Benzene ring | Contributes to crystal stability. |

| van der Waals Forces | Entire molecule | General cohesive forces. |

Advanced Spectroscopic Methods for Biomolecular Interactions

To understand how this compound interacts with biological systems, particularly proteins, a suite of advanced spectroscopic techniques can be utilized.

Fluorescence spectroscopy is a highly sensitive technique for studying the binding of small molecules to proteins. Benzoxazole (B165842) derivatives are known to possess fluorescent properties. periodikos.com.brmdpi.com The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, can be monitored upon the addition of a ligand like this compound.

Binding of the compound to a protein can lead to quenching of the protein's intrinsic fluorescence. This quenching can be either static (due to complex formation) or dynamic (due to collisional deactivation). By analyzing the fluorescence quenching data, one can determine binding parameters such as the binding constant (Ka) and the number of binding sites (n).

Synchronous fluorescence spectroscopy, where the excitation and emission wavelengths are scanned simultaneously with a constant wavelength interval (Δλ), can provide more specific information about the microenvironment of the fluorophores. A shift in the emission maximum can indicate changes in the polarity around the tryptophan or tyrosine residues upon ligand binding. While direct studies on this compound are not prevalent, research on other benzoxazole derivatives has shown their utility as fluorescent probes. periodikos.com.br For instance, some benzoxazole derivatives exhibit enhanced fluorescence upon binding to biological targets like DNA. periodikos.com.br

Circular dichroism (CD) spectroscopy is a powerful tool for assessing the secondary and tertiary structure of proteins and for detecting conformational changes upon ligand binding. mdpi.com Proteins, being chiral macromolecules, exhibit characteristic CD signals in the far-UV region (190-250 nm), which are sensitive to their secondary structure (α-helix, β-sheet, random coil). nih.gov

When an achiral or chiral ligand like this compound binds to a protein, it can induce changes in the protein's CD spectrum, indicating alterations in its secondary or tertiary structure. researchgate.net Furthermore, if the bound ligand is itself achiral, it can acquire an induced CD (ICD) signal in its absorption region due to the asymmetric environment of the protein's binding site. anu.edu.au The characteristics of this ICD spectrum can provide valuable information about the binding mode and the nature of the binding site. researchgate.net The analysis of CD spectral changes upon titration with the ligand allows for the determination of binding affinities. nih.gov

Raman spectroscopy provides detailed "fingerprint" information about the vibrational modes of a molecule, offering insights into its chemical structure and environment. While standard Raman scattering is inherently weak, its signal can be dramatically amplified through techniques like Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS).

In SERS, molecules adsorbed on or near nanostructured metal surfaces (typically gold or silver) exhibit a massive enhancement of their Raman signal. nih.gov This technique offers the sensitivity to detect even single molecules, making it a powerful tool for studying biomolecular interactions at low concentrations. nih.gov By analyzing the SERS spectrum of this compound in the presence of a protein, one could identify which vibrational modes are perturbed upon binding, thus revealing the parts of the molecule involved in the interaction.

Table 2: Spectroscopic Techniques for Biomolecular Interaction Analysis

| Technique | Principle | Information Gained |

| Fluorescence Spectroscopy | Measures changes in intrinsic protein fluorescence upon ligand binding. | Binding constant (Ka), number of binding sites (n), microenvironmental changes. |

| Circular Dichroism (CD) | Measures differential absorption of circularly polarized light by chiral molecules. | Protein secondary/tertiary structure changes, induced chirality in the ligand, binding affinity. |

| Raman/SERS/TERS | Analyzes vibrational modes of the molecule. | Molecular fingerprint, identification of interaction sites, high-sensitivity detection. |

Chemical Biology Approaches for Investigating 5 Methylamino 2 3h Benzoxazolone Action

Target Identification and Mode of Action Elucidation Strategies

Identifying the precise molecular target of a compound is a critical step in drug discovery and chemical biology. This process validates that a molecule's therapeutic or biological effect is mediated through a specific protein or pathway, thereby reducing the risk of failure in later stages of development. nih.govwjbphs.com The two complementary approaches for this are chemical methods, using the small molecule itself to find its binding partners, and genetic methods, which manipulate gene expression to infer the target's identity. nih.gov

The initial discovery of a bioactive compound like 5-(methylamino)-2(3H)-benzoxazolone could arise from two distinct screening philosophies:

Target-Based Screening: This approach begins with a known biological target, such as a specific enzyme or receptor implicated in a disease. A high-throughput screen is then performed to find molecules that modulate the activity of this purified protein. This method is hypothesis-driven but may miss compounds that act through novel mechanisms or require a cellular context to be active.

Phenotypic Screening: In this strategy, compounds are tested for their ability to produce a desired change in a whole-cell or whole-organism model, such as inducing cell death in cancer cells or preventing bacterial growth. nih.govnih.gov This approach is advantageous because it identifies compounds that are active in a complex biological system, ensuring cell permeability and efficacy from the outset, without preconceived notions about the target. nih.gov However, the hits from a phenotypic screen require a subsequent, often challenging, "target deconvolution" phase to identify the molecular mechanism responsible for the observed phenotype. drughunter.com

For a compound like this compound, a phenotypic screen could reveal its potential in areas like oncology or infectious diseases, which would then necessitate the application of the target identification methods described below.

To pinpoint the direct binding partners of a compound within a complex proteome, "labeled" versions of the molecule are often synthesized. These probes retain the core structure of the original compound but are modified with a reporter tag (like biotin (B1667282) or a fluorescent dye) and a reactive group.

Activity-Based Protein Profiling (ABPP): This technique uses probes with a reactive "warhead" that covalently binds to the active site of specific enzyme families (e.g., serine hydrolases, cysteine proteases). If this compound were found to inhibit a particular class of enzymes, an ABPP probe based on its scaffold could be used to label and identify the specific enzyme targets from a cell lysate. This method is powerful for identifying targets based on their enzymatic activity. drughunter.com

Photo-Affinity Labeling (PAL): This is a more broadly applicable method. A photo-reactive group (like a diazirine or benzophenone) is incorporated into the structure of this compound. Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with any nearby protein, effectively "trapping" the binding partner. The attached reporter tag then allows for the isolation and identification of the target protein via mass spectrometry. drughunter.com

A significant drawback of label-based methods is that the addition of a tag can alter the compound's binding properties. Label-free methods overcome this by using the original, unmodified compound. These techniques generally rely on the principle that protein-ligand binding confers stability to the target protein.

| Method | Principle |

| DARTS (Drug Affinity Responsive Target Stability) | A compound binding to its target protein can protect it from degradation by proteases. In a DARTS experiment, cell lysates are treated with the compound and then with a protease. The target protein, stabilized by the compound, will be less degraded compared to other proteins. |

| CETSA (Cellular Thermal Shift Assay) | This method exploits the fact that a protein's thermal stability increases when a ligand is bound. Cells or lysates are heated to various temperatures in the presence or absence of the compound. The target protein will remain soluble at higher temperatures when the compound is bound, an effect that can be detected by techniques like Western blotting or mass spectrometry. |

| TPP (Thermal Proteome Profiling) | TPP is a large-scale version of CETSA coupled with quantitative mass spectrometry, allowing for an unbiased survey of changes in thermal stability across thousands of proteins simultaneously. mdpi.com |

| SPROX (Stability of Proteins from Rates of Oxidation) | This technique measures a protein's stability by monitoring its resistance to chemical denaturation followed by oxidation. Ligand binding alters this stability, which can be quantified by mass spectrometry. |

These label-free methods offer a powerful, unbiased approach to identifying a compound's direct targets and off-targets in a physiologically relevant context. nih.govmdpi.com

Genetic approaches provide an orthogonal and often definitive method for target validation. nih.gov

Resistance Cloning: If this compound is cytotoxic, one can generate resistant cell lines by exposing a large population of cells to the compound. Cells that survive often have mutations in the gene encoding the target protein, which prevent the compound from binding. Sequencing the genomes of these resistant cells can pinpoint the mutated gene and thus the target. nih.gov

Chemogenetic Screens (e.g., CRISPR/Cas9 screens): Modern gene-editing technologies like CRISPR-Cas9 allow for systematic validation of potential targets. wjbphs.com A genome-wide library of genetic perturbations (e.g., knockouts) can be screened in the presence of the compound. If knocking out a specific gene confers resistance or sensitivity to the compound, it strongly implicates that gene product as being involved in the compound's mechanism of action. drughunter.comucl.ac.uk

Structure-Activity Relationship (SAR) Studies for Biological Optimization

Once a hit compound like this compound is identified, Structure-Activity Relationship (SAR) studies are initiated to understand how different parts of the molecule contribute to its biological activity. researchgate.net This involves the systematic synthesis and testing of analogues with modifications at various positions. dundee.ac.ukrsc.org

For this compound, an SAR campaign would involve modifying:

The methylamino group at the 5-position (e.g., changing it to other alkylamines, amides, or sulfonamides).

The benzoxazolone core (e.g., substituting other positions on the benzene (B151609) ring with groups like halogens or methoxy (B1213986) groups). nih.gov

The amide proton at the 3-position (e.g., replacing it with various alkyl or aryl groups).

The goal is to develop a set of rules that correlate chemical structure with biological potency, selectivity, and other properties like solubility and metabolic stability. For instance, studies on related benzoxazolone carboxamides have shown that the core structure is crucial for activity, while modifications to appended groups can fine-tune properties like CNS penetration and target engagement. nih.gov

The insights from SAR studies are crucial for designing more potent and selective molecules, and for developing chemical probes with optimized properties. mdpi.com

Development of Chemical Probes for Biological Systems

A high-quality chemical probe is a highly selective and potent small molecule that can be used to study the function of its target protein in cells and organisms. The development of such a probe from an initial hit like this compound is a primary goal of chemical biology.

Based on the SAR data, a "negative control" compound is often designed. This molecule is structurally very similar to the active probe but is biologically inactive because a key functional group has been altered. Comparing the effects of the active probe and the negative control helps ensure that the observed biological phenotype is due to on-target activity.

Furthermore, the optimized, potent, and selective scaffold can then be used as a base to construct the label-based probes (e.g., for photo-affinity labeling) mentioned earlier, enabling more precise and reliable identification and visualization of the target in complex biological systems. drughunter.com

Future Directions and Research Perspectives

Exploration of Novel Derivatives for Enhanced Selectivity and Potency

A primary avenue of future research lies in the synthesis and evaluation of novel derivatives of the 5-(Methylamino)-2(3H)-benzoxazolone core. The goal is to refine the molecule's interaction with specific biological targets, thereby enhancing its potency and selectivity. The benzoxazolone scaffold has been shown to have a wide spectrum of biological activities, and substitutions on the ring can significantly modulate these effects. organic-chemistry.org

Research has demonstrated that modifications at various positions of the benzoxazolone ring can lead to compounds with enhanced biological profiles. For instance, the introduction of a chloro group at the 5-position has led to the development of potent cholinesterase inhibitors. nih.govresearchgate.net Similarly, attaching different functional groups to the nitrogen at the 3-position has yielded compounds with significant analgesic and anti-inflammatory properties. nih.gov

Future work will likely focus on:

Systematic Modification: Systematically altering the methylamino group at the 5-position to other functional groups to explore the impact on activity.

N-Substitution: Introducing a diverse range of substituents at the N-3 position to modulate lipophilicity and target engagement.

Bioisosteric Replacement: Replacing the benzoxazolone core with bioisosteres like benzothiazolinone (B8138533) or benzoxazinone (B8607429) to explore new chemical space and potentially different biological activities. nih.gov

The following table summarizes the activities of some benzoxazolone derivatives, illustrating the potential for developing more potent and selective compounds.

| Compound/Derivative | Target/Activity | Key Findings |

| 5-Chloro-2(3H)-benzoxazolone Mannich Bases | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition | Derivatives showed higher AChE inhibitory activity than the reference drug rivastigmine. Compound 7 was the most potent against AChE, while compound 11 was most active against BuChE. nih.govresearchgate.net |

| (5-chloro-2(3H)-benzoxazolon-3-yl) propanamide derivatives | Antinociceptive Activity | Certain derivatives exhibited significant analgesic effects, in some cases greater than standard drugs like aspirin (B1665792) and dipyrone. nih.gov |

| Omega-[2-oxo-3H-benzoxazol-3-yl]-N-phenylacetamide and propionamide (B166681) derivatives | Myeloperoxidase (MPO) Inhibition | Derivatives with 2-methyl and 4-nitro substituents on the N-phenyl ring were the most active inhibitors of MPO, an enzyme involved in inflammation. nih.gov |

| 5-Methoxy-1,3-benzoxazol-2(3H)-one | General Biological Activity | The methoxy (B1213986) group can enhance lipophilicity, potentially improving bioavailability and interaction with biological targets. cymitquimica.com |

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is crucial for accelerating the drug discovery process. For benzoxazolone derivatives, this integrated approach can provide deep insights into their mechanism of action and guide the design of more effective molecules.

Molecular docking studies have already been employed to understand how derivatives like 5-chloro-2(3H)-benzoxazolone Mannich bases interact with the active site of cholinesterase enzymes. nih.govresearchgate.net These computational models help to visualize binding modes and identify key interactions that are essential for inhibitory activity.

Future research will likely see an increased use of:

Quantitative Structure-Activity Relationship (QSAR): To build models that correlate the chemical structure of benzoxazolone derivatives with their biological activity, enabling the prediction of the potency of novel compounds before their synthesis.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-receptor complex over time, providing a more realistic understanding of the binding stability and conformational changes.

Pharmacophore Modeling: To identify the essential three-dimensional arrangement of functional groups required for a specific biological activity, which can then be used to screen virtual libraries for new hits.

This combination of computational and experimental techniques will facilitate a more rational design of novel this compound derivatives, optimizing their pharmacokinetic and pharmacodynamic profiles.

Broadening the Scope of Biological Applications and Mechanistic Understanding

The benzoxazolone scaffold is associated with a diverse range of biological activities, including analgesic, anti-inflammatory, antimicrobial, and enzyme inhibitory effects. researchgate.netneu.edu.trnih.gov A key future direction is to explore the full therapeutic potential of this compound and its derivatives against a wider range of diseases.

Current research has highlighted activities such as:

Anti-Quorum Sensing: Some 1,3-benzoxazol-2(3H)-one derivatives have been shown to act as anti-quorum sensing agents, which could be a novel approach to combating bacterial infections. nih.gov

Enzyme Inhibition: Derivatives have been synthesized that inhibit enzymes like myeloperoxidase, which is implicated in inflammatory diseases. nih.gov

Receptor Ligands: The benzoxazolone template has been used to develop high-affinity ligands for various receptors, including dopaminergic and serotoninergic receptors. nih.gov

Future investigations should aim to:

Screen against New Targets: Test this compound and its novel derivatives against a broader panel of biological targets, including kinases, proteases, and other enzymes relevant to diseases like cancer and neurodegenerative disorders.

Elucidate Mechanisms of Action: For promising compounds, detailed mechanistic studies should be conducted to understand precisely how they exert their biological effects at the molecular level. This could involve identifying specific binding partners and downstream signaling pathways.

Explore Combination Therapies: Investigate the potential of using benzoxazolone derivatives in combination with existing drugs to achieve synergistic effects or overcome drug resistance.

By expanding the scope of biological testing and deepening the mechanistic understanding, the full therapeutic potential of the this compound scaffold can be unlocked.

Q & A

Q. What synthetic routes are optimal for regioselective preparation of 5-substituted 2(3H)-benzoxazolone derivatives?

- Methodological Answer : The synthesis of 5-substituted derivatives requires careful route selection due to the regioselectivity of C-acylation. For example, direct acetylation of 2(3H)-benzoxazolone with acetyl chloride/AlCl3-DMF yields 6-acetyl derivatives exclusively. To access 5-acetyl isomers, a three-step route starting from 2-acetamidophenol is recommended, involving cyclization with 1,1′-carbonyldiimidazole under mild conditions to improve yield (65–70%) . Modifications, such as using titanium(IV) chloride in dichloromethane at low temperatures (-10°C to 10°C), can further optimize regioselectivity and purity .

Q. How can electrochemical methods like differential pulse polarography (DPP) analyze benzoxazolone derivatives?

- Methodological Answer : DPP is effective for quantifying carbonyl-containing benzoxazolones. Using a Britton-Robinson buffer (pH 3.0) as the supporting electrolyte, the reduction of carbonyl groups generates linear calibration curves (0.2–65 mg/L depending on substituents). This method is particularly useful for purity assessments of intermediates like 6-acyl derivatives, with detection limits as low as 0.1 μM .

Q. Why is 2(3H)-benzoxazolone considered a "privileged scaffold" in medicinal chemistry?

- Methodological Answer : The scaffold mimics phenol/catechol moieties in metabolically stable structures, enabling interactions with diverse targets (e.g., COX, sigma receptors, 5-HT1A). Its pKa (~9.5) and charge distribution align with natural ligands, facilitating high-affinity binding. For instance, benzoxazolone derivatives exhibit nanomolar Ki values for σ1R (e.g., Ki = 2.6 nM for compound 1a ) and caspase-3 (docking scores < -8.5 kcal/mol) .

Advanced Research Questions

Q. How do computational methods inform the design of benzoxazolone derivatives targeting sigma receptors (σ1R)?

- Methodological Answer : Molecular dynamics (MD) and free energy calculations (e.g., MM-PBSA) predict binding modes and ΔGbind values. For example, replacing benzoxazolone with 4-phenyloxazolidin-2-one in derivative (R)-2b improves σ1R affinity (ΔGbind = -11.72 kcal/mol vs. -10.5 kcal/mol for parent compound 1a ). Key interactions include hydrogen bonds with Glu172 and hydrophobic contacts with Leu105 .

Q. What molecular docking strategies validate caspase-3 inhibition by 3-substituted benzoxazolones?

- Methodological Answer : Docking studies (AutoDock Vina, Schrödinger Glide) prioritize compounds forming hydrogen bonds with catalytic residues (Arg207, His121). For example, 3-(4-fluorobenzyl)-5-nitro derivatives show strong binding (docking score = -9.2 kcal/mol) via π-π stacking with Trp206. MD simulations (100 ns) further confirm stable binding, with RMSD < 2.0 Å .

Q. How do structural modifications at the 3-position influence biological activity?

- Methodological Answer : Substituents at the 3-position modulate electronic and steric effects. For instance:

- 3-Alkyl groups (e.g., methyl, ethyl) enhance COX-2 inhibition (IC50 = 0.8–1.2 μM) by optimizing hydrophobic pockets.

- 3-Aryl groups (e.g., 4-fluorophenyl) improve σ1R selectivity (σ1/σ2 ratio > 50) .

QSAR models (r² > 0.85) correlate logP and Hammett constants (σ) with activity, guiding rational design .

Q. What in vivo models assess anti-inflammatory effects of benzoxazolone derivatives?

- Methodological Answer :

- Carrageenan-induced paw edema (mice) : Measures edema reduction (30–60% at 10 mg/kg) via COX-2 inhibition.

- LPS-induced acute lung injury (rats) : Evaluates IL-6/TNF-α suppression (p38/ERK-NF-κB pathway) .

Histopathology and Western blotting validate mechanisms, with 4-sulfonyloxy derivatives showing superior efficacy (ED50 = 5.2 mg/kg) .

Q. How does the benzoxazolone scaffold interact with circadian rhythm proteins (CLOCK:BMAL1, CRY1/2)?

- Methodological Answer : Molecular docking (SwissDock, AutoDock) reveals benzoxazolone derivatives bind CRY1 (ΔGbind = -9.4 kcal/mol) via hydrogen bonds with Arg378 and hydrophobic interactions with Phe319. This mimics melatonin’s 5-methoxyindole motif, suggesting dual chronotherapeutic potential (analgesia + circadian regulation). MD simulations (50 ns) confirm stable binding (RMSF < 1.5 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.